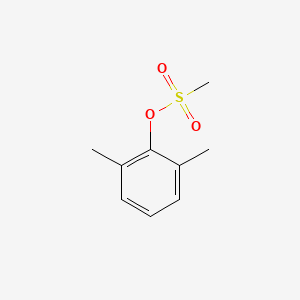![molecular formula C16H25ClN2O B8414238 8-Ethyl-9-phenyl-11-oxa-3,8-diazaspiro[5.5]undecane hydrochloride](/img/structure/B8414238.png)
8-Ethyl-9-phenyl-11-oxa-3,8-diazaspiro[5.5]undecane hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Ethyl-9-phenyl-11-oxa-3,8-diazaspiro[5.5]undecane hydrochloride is a synthetic compound belonging to the spirocyclic class of chemicals. Spirocyclic compounds are characterized by a unique structure where two rings are connected through a single atom, forming a spiro linkage. This particular compound features a spiro linkage between a diazaspiro and an oxa ring, making it an interesting subject for chemical and pharmacological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-Ethyl-9-phenyl-11-oxa-3,8-diazaspiro[5.5]undecane hydrochloride typically involves multi-step organic reactions. One common method includes the reaction of a suitable diazaspiro precursor with an oxa-containing reagent under controlled conditions. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure consistency and safety of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
8-Ethyl-9-phenyl-11-oxa-3,8-diazaspiro[5.5]undecane hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles (e.g., halides). The reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while reduction may produce hydrogenated compounds. Substitution reactions can result in a variety of substituted spirocyclic compounds.
Applications De Recherche Scientifique
8-Ethyl-9-phenyl-11-oxa-3,8-diazaspiro[5.5]undecane hydrochloride has several scientific research applications, including:
Chemistry: Used as a model compound to study spirocyclic structures and their reactivity.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including antimicrobial, antiviral, or anticancer properties.
Mécanisme D'action
The mechanism of action of 8-Ethyl-9-phenyl-11-oxa-3,8-diazaspiro[5.5]undecane hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,9-Diazaspiro[5.5]undecane: A similar spirocyclic compound with diaza rings.
1,3-Dioxane-1,3-dithiane spiranes: Compounds with both oxygen and sulfur atoms in the spiro linkage.
Bis(1,3-oxathiane) spiranes: Compounds with two oxathiane rings in the spiro linkage.
Uniqueness
8-Ethyl-9-phenyl-11-oxa-3,8-diazaspiro[5.5]undecane hydrochloride is unique due to its specific combination of diaza and oxa rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C16H25ClN2O |
|---|---|
Poids moléculaire |
296.83 g/mol |
Nom IUPAC |
4-ethyl-3-phenyl-1-oxa-4,9-diazaspiro[5.5]undecane;hydrochloride |
InChI |
InChI=1S/C16H24N2O.ClH/c1-2-18-13-16(8-10-17-11-9-16)19-12-15(18)14-6-4-3-5-7-14;/h3-7,15,17H,2,8-13H2,1H3;1H |
Clé InChI |
PNKNOEICEMDHRL-UHFFFAOYSA-N |
SMILES canonique |
CCN1CC2(CCNCC2)OCC1C3=CC=CC=C3.Cl |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![4-[(Undecyloxy)methyl]benzaldehyde](/img/structure/B8414205.png)




![4,7-Dibromo-5,6-dichlorobenzo[c][1,2,5]thiadiazole](/img/structure/B8414262.png)
